Pyrrolam B

Description

Pyrrolam B is a bacterial alkaloid identified in metabolomic studies of microbial fermentation products. It has been detected in Streptomyces murinus THV12 strains cultured in PDB media, alongside diketopiperazines, antitumor antibiotics, and other alkaloids. Additionally, this compound is produced during the fermentation of Musa paradisiacal (plantain) pulp, where it emerges as a unique metabolite by day 9 of fermentation. Its formation is linked to the metabolic activity of fermenters such as Streptomyces and Propionibacterium species. While its exact structure remains unelucidated in the provided evidence, this compound is classified as a pyrrolizidine or indolizidine alkaloid based on its biosynthetic context and co-occurrence with structurally related compounds like pyrrolam A.

Properties

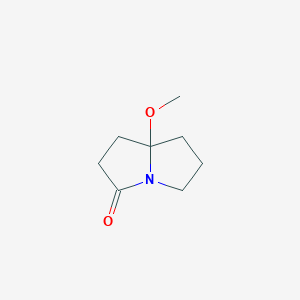

Molecular Formula |

C8H13NO2 |

|---|---|

Molecular Weight |

155.19 g/mol |

IUPAC Name |

8-methoxy-2,5,6,7-tetrahydro-1H-pyrrolizin-3-one |

InChI |

InChI=1S/C8H13NO2/c1-11-8-4-2-6-9(8)7(10)3-5-8/h2-6H2,1H3 |

InChI Key |

GDAIAQLKZOBITI-UHFFFAOYSA-N |

Canonical SMILES |

COC12CCCN1C(=O)CC2 |

Origin of Product |

United States |

Preparation Methods

Pyrrolam B is typically synthesized through microbial fermentation. The bacterial strain Streptomyces olivaceus is cultured under specific conditions to produce this compound along with other related alkaloids . The synthetic route involves the fermentation of the bacterial strain, followed by extraction and purification processes to isolate this compound. The reaction conditions for the fermentation process include maintaining an optimal temperature, pH, and nutrient supply to ensure maximum yield .

Chemical Reactions Analysis

Pyrrolam B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding oxo compounds, while reduction can yield reduced derivatives .

Scientific Research Applications

Pyrrolam B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a model compound for studying the synthesis and reactivity of pyrrolizidine alkaloids. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications, including its ability to inhibit certain enzymes and pathways involved in disease processes .

Mechanism of Action

The mechanism of action of Pyrrolam B involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, which can lead to the disruption of metabolic processes in microbial cells. This inhibition can result in antimicrobial effects. Additionally, this compound may interact with cellular pathways involved in cancer cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Metabolic Pathways

This compound is biosynthesized during late-stage fermentation (day 9) of plantain pulp, alongside amino acid derivatives (e.g., N-acetylhistidine) and lipid metabolites. This contrasts with pyrrolam A, which is synthesized via modular enzymatic pathways in Streptomyces.

Q & A

Q. What established synthetic routes exist for Pyrrolam B, and how do reaction conditions influence isomer formation?

this compound synthesis often involves palladium-catalyzed C–H activation or cyclization strategies. Key steps include optimizing catalysts (e.g., Pd(PCy₃)₂ with PCy₃ ligands), temperature (e.g., 160°C for C(sp³)−H activation), and solvent systems (e.g., mesitylene) to minimize double-bond isomerization. For example, isomerization during cyclization can be mitigated via stepwise deprotection and reaction quenching, as seen in analogous pyrrolidine alkaloid syntheses .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

Structural elucidation requires a combination of:

- NMR : Compare experimental ¹H/¹³C shifts with computational predictions (e.g., MP2-level calculations for diastereomers) .

- HPLC-MS : Use chiral columns (e.g., Chiralpak®) to resolve enantiomers and quantify enantiomeric excess (ee) .

- IR/VCD : Confirm carbonyl and lactam functional groups while distinguishing stereoisomers .

Q. What are common impurities in this compound synthesis, and how are they mitigated?

Impurities often arise from:

- Isomerization : Double-bond migration during cyclization, addressed via two-step deprotection-cyclization protocols .

- Racemization : Use of enantioselective catalysts (e.g., oxazaborolidines) during reduction steps to maintain stereochemical integrity .

- Byproducts : Column chromatography or recrystallization in non-polar solvents (hexane/EtOAc) isolates pure fractions .

Advanced Research Questions

Q. How can discrepancies between computational stability predictions and experimental data for this compound be resolved?

Computational methods like DFT often overestimate stability due to insufficient electron correlation. Validate models using:

- MP2 calculations : Incorporate moderate electron correlation to better match experimental Gibbs free energy differences (e.g., ΔG for isomer interconversion) .

- Experimental benchmarking : Compare predicted vs. observed NMR shifts and isomer ratios under controlled conditions (e.g., alumina-mediated equilibration) .

Q. What methodological frameworks support the design of enantioselective syntheses for this compound?

- Chiral templates : Temporarily attach anthracene or similar auxiliaries to enforce asymmetry during catalytic reductions .

- Stereoablative strategies : Over-reduction with oxazaborolidine catalysts can selectively degrade undesired enantiomers, enhancing ee (>95%) .

- Kinetic resolution : Screen chiral ligands (e.g., BINAP) to optimize transition-state selectivity in key bond-forming steps .

Q. Which statistical methods are critical for validating this compound’s bioactivity data in high-throughput screens?

- False discovery rate (FDR) control : Apply Benjamini-Hochberg procedures to adjust p-values in multi-hypothesis testing (e.g., kinase inhibition assays) .

- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values and assess assay reproducibility .

Q. How can late-stage functionalization of this compound be achieved without racemization?

- Protecting-group strategies : Use acid-labile groups (e.g., Boc) during amine functionalization to prevent β-elimination .

- Mild reaction conditions : Employ low-temperature Pd-mediated couplings (e.g., Suzuki-Miyaura) to preserve stereocenters .

- In situ monitoring : Track ee via circular dichroism (CD) during reactions to detect early racemization .

Methodological Notes

- Data contradiction analysis : When experimental results conflict with computational models, systematically vary parameters (e.g., solvent polarity, counterion effects) to identify overlooked variables .

- Research question formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, such as this compound’s mechanism of action in neurological pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.